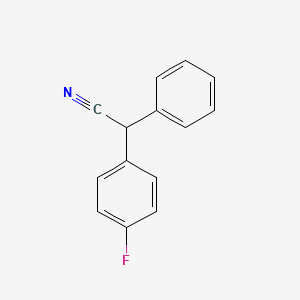

2-(4-Fluorophenyl)-2-phenylacetonitrile

描述

General Overview of Arylacetonitriles in Organic Synthesis

Arylacetonitriles, characterized by a nitrile group attached to a carbon atom which is also bonded to at least one aryl group, are crucial intermediates in organic synthesis. researchgate.netgoogle.com They are precursors for a wide range of pharmaceuticals, dyes, and other complex organic compounds. google.com The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines, while the α-carbon can be functionalized, making arylacetonitriles valuable synthons. researchgate.netmdpi.com

The synthesis of arylacetonitriles can be achieved through various methods, including the palladium-catalyzed α-arylation of nitriles with aryl halides. researchgate.netorganic-chemistry.org Other methods involve the reaction of benzyl (B1604629) halides with alkali metal cyanides or the cyanation of benzylic alcohols. google.comresearchgate.net These synthetic routes allow for the introduction of diverse substituents on the aromatic ring, leading to a wide array of functionalized molecules.

Significance of Fluorinated Aromatic Systems in Chemical Research

The incorporation of fluorine into aromatic systems dramatically alters the physical, chemical, and biological properties of the parent molecule. researchgate.netnumberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can significantly influence a compound's electronic properties, stability, and reactivity. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of molecules, a desirable trait in drug design. alfa-chemistry.comnih.gov

In medicinal chemistry, fluorinated aromatic compounds are integral to the development of pharmaceuticals. numberanalytics.comnumberanalytics.com The introduction of fluorine can improve a drug's bioavailability, lipophilicity, and binding affinity to its target. alfa-chemistry.comresearchgate.net It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov Beyond medicine, fluorinated aromatics are crucial in materials science for creating polymers with high thermal stability and chemical resistance, such as fluoropolymers, and for applications in organic light-emitting diodes (OLEDs). numberanalytics.comacs.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. alfa-chemistry.com |

| Bioavailability | Enhanced | Increased lipophilicity can improve passage through biological membranes. numberanalytics.comalfa-chemistry.com |

| Binding Affinity | Modulated | Fluorine's electronegativity can alter non-covalent interactions with biological targets. nih.gov |

| Acidity/Basicity (pKa) | Altered | The inductive effect of fluorine can change the pKa of nearby functional groups. alfa-chemistry.comnih.gov |

Research Focus on 2-(4-Fluorophenyl)-2-phenylacetonitrile within Academic Disciplines

The compound this compound is a subject of interest in several scientific fields due to its specific chemical structure. It combines the features of an arylacetonitrile with a fluorinated aromatic system, making it a valuable intermediate for synthesizing more complex molecules.

In chemistry, it is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for further chemical transformations at the nitrile group or the aromatic rings. In medicinal chemistry, it is explored as a scaffold for developing new pharmaceutical agents. Derivatives of the closely related 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic effects against prostate and breast cancer cell lines. nih.gov The presence of the fluorine atom is believed to enhance lipophilicity, which may facilitate interactions with biological membranes.

Table 2: Research Applications of this compound

| Field | Application |

| Organic Chemistry | Intermediate in the synthesis of complex organic molecules. |

| Medicinal Chemistry | Precursor for the development of potential pharmaceutical agents, including anticancer compounds. nih.gov |

| Industrial Chemistry | Utilized in the production of specialty chemicals and materials. |

The study of this compound and its derivatives continues to be an active area of research, driven by the potential to create novel compounds with valuable biological and material properties.

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNPWSOSXVCRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282010 | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-82-4 | |

| Record name | 719-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl 2 Phenylacetonitrile

Direct Synthetic Routes

Direct synthetic routes to 2-(4-fluorophenyl)-2-phenylacetonitrile primarily involve the formation of the crucial carbon-carbon bond through condensation reactions or the introduction of the nitrile group via cyanation strategies.

Condensation Reactions with Phenylacetonitrile (B145931) Derivatives

A prominent direct route to this compound is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group. bhu.ac.insciensage.info In this context, the reaction involves the base-catalyzed condensation of phenylacetonitrile with 4-fluorobenzaldehyde (B137897). The acidic nature of the α-protons of phenylacetonitrile allows for the formation of a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields an unsaturated nitrile, which can then be reduced to the target compound.

A related approach involves the condensation of phenylacetonitrile with 4-methoxybenzaldehyde (B44291), which has been successfully carried out under solvent-free conditions using potassium hydroxide (B78521) or potassium carbonate with a phase-transfer catalyst. rsc.org This method highlights the potential for environmentally benign synthesis. The use of a phase-transfer catalyst facilitates the reaction between the organic and inorganic phases, enhancing the reaction rate and yield. crdeepjournal.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Ref. |

| Phenylacetonitrile | 4-Methoxybenzaldehyde | KOH | Solvent-free | Room Temp. | - | rsc.org |

| Phenylacetonitrile | 4-Methoxybenzaldehyde | K2CO3 / Phase-transfer catalyst | Solvent-free | - | - | rsc.org |

| Benzaldehyde (B42025) | Malononitrile | Amino-functionalized MOFs | Ethanol | Room Temp. | High | nih.gov |

This table presents examples of Knoevenagel-type condensation reactions analogous to the synthesis of this compound.

Cyanation Strategies (e.g., utilizing inorganic cyanide sources with appropriate precursors)

Cyanation strategies involve the introduction of a cyanide group (-CN) into a suitable precursor molecule. A common method is the nucleophilic substitution of a halide with an inorganic cyanide salt. wikipedia.org For the synthesis of this compound, a plausible precursor would be 1-bromo-1-(4-fluorophenyl)-1-phenylmethane. The reaction of this substrate with sodium cyanide or potassium cyanide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would yield the desired product. wikipedia.orgcsbsju.edu

The efficiency of this SN2 reaction is dependent on the nature of the leaving group, with bromides and iodides being more reactive than chlorides. csbsju.edu The use of phase-transfer catalysts can be beneficial in these reactions, especially when dealing with the limited solubility of inorganic cyanides in organic solvents. crdeepjournal.orgmdpi.com

Alternatively, palladium-catalyzed cyanation reactions of aryl halides have emerged as powerful methods. wikipedia.org While typically used for the synthesis of benzonitriles from aryl halides, this methodology could be adapted. For instance, a precursor like 1-(4-fluorophenyl)-1-phenylethane could potentially be halogenated at the benzylic position and subsequently subjected to a palladium-catalyzed cyanation. Modern developments in this area focus on the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), to mitigate the safety concerns associated with traditional cyanide salts. researchgate.net A novel approach utilizes formamide (B127407) in combination with cyanuric chloride as a non-toxic cyanide source in a palladium-catalyzed reaction. chemistryviews.org

| Precursor | Cyanide Source | Catalyst | Solvent | Temperature | Ref. |

| Benzyl (B1604629) chloride | Sodium cyanide | None | - | - | wikipedia.org |

| Aryl halides | K4[Fe(CN)6] | Palladium catalyst | - | - | researchgate.net |

| Aryl halides | Formamide/Cyanuric chloride | Pd/C, PPh3 | Formamide | 130 °C | chemistryviews.org |

This table illustrates various cyanation strategies that can be applied to synthesize nitriles.

Catalytic Approaches in Synthesis

Catalytic methods offer elegant and efficient pathways to this compound, often with high atom economy and milder reaction conditions compared to stoichiometric approaches.

Palladium-Catalyzed Arylations for Unsymmetric Triarylacetonitriles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The α-arylation of nitriles is a direct method to introduce an aryl group at the carbon adjacent to the nitrile. In the context of synthesizing this compound, one could envision the palladium-catalyzed α-arylation of 4-fluorophenylacetonitrile (B56358) with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene). researchgate.netnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the nitrile by a base to form a nucleophilic enolate. This enolate then undergoes transmetalation to the palladium center, and subsequent reductive elimination furnishes the desired diarylacetonitrile and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling reaction. nih.govnih.govmdpi.com This reaction could be employed by coupling a suitable boron-containing derivative of one of the aromatic rings with a halide of the other. For instance, the Suzuki-Miyaura coupling of (4-fluorophenyl)boronic acid with α-bromo-phenylacetonitrile in the presence of a palladium catalyst and a base would lead to the formation of this compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Ref. |

| α-Fluoroketones | Aryl halides/triflate | Palladium/XPhos | Cs2CO3 | researchgate.net |

| 2-Pyridylboronates | Aryl/heteroaryl bromides | Pd2dba3/ligand | KF | nih.gov |

| Arylboronic acids | Cinnamoyl chloride | Pd(PPh3)4 | Cs2CO3 | mdpi.com |

This table showcases examples of palladium-catalyzed C-C bond-forming reactions relevant to the synthesis of diarylacetonitriles.

Borane-Catalyzed Cyanoalkylation Reactions

Tris(pentafluorophenyl)borane, B(C6F5)3, is a highly effective and versatile Lewis acid catalyst in a wide range of organic transformations. nih.govmdpi.comrsc.orggoogle.com Its strong Lewis acidity allows it to activate various functional groups, facilitating nucleophilic attack. In the context of synthesizing this compound, B(C6F5)3 could potentially catalyze a cyanoalkylation reaction.

One plausible strategy involves the activation of a suitable electrophile, such as a derivative of 4-fluorobenzaldehyde or a related species, by B(C6F5)3. This activation would render the electrophile more susceptible to nucleophilic attack by a cyanide source or a cyanated nucleophile. For example, B(C6F5)3 has been shown to catalyze the synthesis of 1,4-dihydropyridines in a one-pot reaction involving an aldehyde, a β-ketoester, and ammonium (B1175870) acetate, demonstrating its ability to facilitate complex multi-component reactions. aiirjournal.com This catalytic prowess could be harnessed for the construction of the target diarylacetonitrile. Lewis acid-catalyzed asymmetric cyanohydrin synthesis is also a well-established field, which could be adapted for the synthesis of chiral precursors. nih.gov

Advanced Reaction Conditions and Media

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced reaction conditions and media can be employed. These modern techniques often lead to shorter reaction times, higher yields, and easier product isolation.

Ultrasound irradiation has been demonstrated to be an effective tool for accelerating organic reactions. nih.govnih.govresearchgate.netmdpi.com In the context of the synthesis of a related compound, 2-(4-nitrophenyl)-phenylacetonitrile, ultrasound-assisted phase-transfer catalysis significantly enhanced the reaction rate, leading to a high yield in a short period. ijsr.net The application of ultrasound can improve mass transfer between immiscible phases and generate localized high temperatures and pressures, thereby promoting the reaction.

Phase-transfer catalysis (PTC) is another powerful technique, particularly for reactions involving reagents in different phases, such as the reaction between an organic substrate and an inorganic salt. crdeepjournal.orgmdpi.comcore.ac.ukbeilstein-journals.orgprinceton.edu The synthesis of this compound via nucleophilic substitution of a halide with an inorganic cyanide or through a base-catalyzed condensation can be significantly improved by the use of a phase-transfer catalyst. The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.org The Knoevenagel condensation, a key reaction for the synthesis of the target molecule, has been successfully performed under mechanochemical conditions, sometimes with catalytic amounts of a base. beilstein-journals.org This approach can lead to the formation of crystalline products directly from the milling process, simplifying purification.

| Advanced Condition/Medium | Reaction Type | Substrates | Advantages | Ref. |

| Ultrasound Irradiation | Phase-Transfer Catalysis | Phenylacetonitrile, 1-chloro-4-nitrobenzene | Faster reaction, high yield | ijsr.net |

| Phase-Transfer Catalysis | Nucleophilic Substitution | Phenylacetonitrile, Bromoethane | Biphasic reaction, improved efficiency | beilstein-journals.org |

| Mechanochemistry | Knoevenagel Condensation | Fluorobenzaldehydes, Malonodinitrile | Solvent-free, direct crystallization | beilstein-journals.org |

This table provides examples of advanced reaction conditions and their application in syntheses related to this compound.

One-Pot Synthetic Procedures

One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of diarylacetonitriles and related α-aminonitriles, several one-pot methodologies have been developed.

A foundational approach adaptable for α-aminonitrile synthesis is the Strecker reaction. This method is a one-pot condensation of an aldehyde, an amine, and a cyanide source. While the classical Strecker reaction is performed in an aqueous solution, modifications have been developed to improve its scope and efficiency. academie-sciences.fr For instance, a three-component condensation of an aldehyde, amine, and trimethylsilyl (B98337) cyanide (TMSCN) is a widely used alternative to alkali cyanides, offering better solubility in organic solvents and safer handling. academie-sciences.fr Such three-component, one-pot syntheses have been shown to be highly effective for producing various α-aminonitrile derivatives.

These principles can be applied to design convergent syntheses for this compound. A hypothetical one-pot reaction could involve the condensation of 4-fluorobenzaldehyde, a source of the phenyl group (such as a Grignard reagent or phenylboronic acid), and a cyanide source, facilitated by a suitable catalyst in a single reaction vessel. Cascade reactions, where a series of intramolecular reactions are triggered after an initial intermolecular event, also represent an advanced form of one-pot synthesis that can lead to complex molecules from simple starting materials.

Research into analogous compounds demonstrates the utility of this approach. For example, one-pot, three-component reactions involving an aryl aldehyde, malononitrile, and a C-H activated compound have been used to synthesize pyran derivatives, highlighting the versatility of multicomponent strategies.

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as novel and environmentally friendly reaction media and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents. nih.govnih.gov In the synthesis of nitriles and their precursors, ionic liquids can play the dual role of solvent and promoter. nih.gov

The synthesis of phenylacetonitrile derivatives has been successfully carried out in ionic liquids. A patented method describes the reaction of 2,4,5-trifluoro-benzyl chloride with a cyanide source (such as sodium cyanide or potassium cyanide) in an ionic liquid to produce 2,4,5-trifluoro-phenylacetonitrile. google.com This demonstrates the feasibility of using ILs for the nucleophilic substitution reaction required to form the acetonitrile (B52724) moiety.

Ionic liquids are particularly effective in multicomponent reactions, such as the Strecker synthesis of α-aminonitriles. academie-sciences.fr The use of a sulfonic acid-functionalized ionic liquid as a Brønsted acid catalyst has been reported for the synthesis of α-aminophosphonates, where the IL promotes the formation of an active imine intermediate. nih.gov Similarly, basic ionic liquids have been used to catalyze the one-pot synthesis of functionalized pyrroles in aqueous media. nih.gov Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium trifluoroborate ([bmim][BF4]), have been found to be superior in terms of yields and reaction rates for certain three-component reactions. nih.gov The reusability of the ionic liquid is a key advantage of these green procedures. nih.gov

The table below summarizes various ionic liquids and their applications in relevant organic syntheses.

| Ionic Liquid | Application | Advantages |

| 1-butyl-3-methylimidazolium trifluoroborate ([bmim][BF4]) | Promoter for three-component synthesis of cis-quinolonic acids. nih.gov | Superior yields, faster reaction rates, reusability. nih.gov |

| 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) ([MOEMIM][TFA]) | Reaction media for one-pot regioselective synthesis of thiazolidinone derivatives. nih.gov | Better reaction medium compared to [bmim][BF4] for this specific synthesis. nih.gov |

| Task-Specific Ionic Liquid (TSIL) | Catalyst for Strecker reaction of aldehydes, amines, and TMSCN in water. academie-sciences.fr | Fast reaction, easy product separation, reusable, stable in water. academie-sciences.fr |

| Pyridinium-based ILs | Cosolvent to improve enzyme stability in methanol-water systems. tubitak.gov.tr | Enhances hydrolytic activity of lipase. tubitak.gov.tr |

Solvent-Free Condensation Methods

Solvent-free synthesis represents a key principle of green chemistry, aiming to reduce or eliminate the use of hazardous solvents. These methods often involve grinding solid reactants together, sometimes with a catalyst, or using microwave irradiation to promote the reaction.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a primary method for forming C=C bonds and is highly relevant to the synthesis of substituted acrylonitriles from aryl acetonitriles and aryl aldehydes. researchgate.net This reaction has been effectively adapted to solvent-free conditions.

One approach involves mixing an aldehyde and an active methylene (B1212753) compound (like phenylacetonitrile) with a solid base, such as powdered potassium hydroxide (KOH), at room temperature. researchgate.netrsc.org This "grindstone" method is simple, rapid, and often results in high yields and purity, with work-up typically involving just washing with water. researchgate.net Another solvent-free technique utilizes a solid catalyst like gallium chloride for the Knoevenagel condensation, which also proceeds at room temperature with good yields. researchgate.net

Microwave activation is another powerful tool for solvent-free synthesis. The condensation of phenylacetonitrile with 4-methoxybenzaldehyde has been achieved using potassium carbonate (K2CO3) and a phase-transfer agent under microwave irradiation for just a few minutes. researchgate.netrsc.org

The table below compares different catalytic systems used in solvent-free Knoevenagel condensations.

| Catalyst / Base | Reaction Conditions | Substrates | Key Findings |

| Powdered KOH | Room temperature, grinding. researchgate.netrsc.org | Phenylacetonitrile, 4-methoxybenzaldehyde. researchgate.netrsc.org | Rapid reaction (3 min), good yields. researchgate.netrsc.org |

| K2CO3 / Phase Transfer Agent | Microwave activation or conventional heating. researchgate.netrsc.org | Phenylacetonitrile, 4-methoxybenzaldehyde. researchgate.netrsc.org | Fast reaction under microwave (3 min). researchgate.netrsc.org |

| Gallium Chloride (GaCl3) | Room temperature, grinding. researchgate.net | Araldehydes, malononitrile, ethyl cyanoacetate. researchgate.net | Mild conditions, high yield, simple work-up, no further purification needed. researchgate.net |

These methods demonstrate that the condensation step, crucial for building the diarylacetonitrile framework, can be performed efficiently and cleanly without the need for traditional organic solvents.

Preparation of Key Synthetic Precursors (e.g., 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile)

The synthesis of this compound often relies on the preparation and subsequent modification of key intermediates, such as α-aminonitriles. The compound 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile is a valuable precursor, where the dimethylamino group can be eliminated or substituted in a later step to yield the target diarylacetonitrile.

The preparation of α-(N,N-dimethylamino)nitriles is well-documented and is often a variation of the Strecker synthesis. A robust method for preparing the parent compound, α-(N,N-dimethylamino)phenylacetonitrile, involves the reaction of benzaldehyde with a sodium bisulfite addition product, followed by the addition of an aqueous solution of dimethylamine (B145610) and sodium cyanide. orgsyn.org This procedure avoids the use of anhydrous dimethylamine and provides the aminonitrile in good yield. orgsyn.org This method is broadly applicable to various aromatic aldehydes and secondary amines. orgsyn.org

General Procedure for α-(N,N-dimethylamino)nitrile Synthesis:

Formation of a bisulfite addition product by reacting an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) with sodium bisulfite in water.

Addition of a secondary amine (e.g., dimethylamine) to the slurry.

Introduction of a cyanide source (e.g., sodium cyanide) at low temperature.

Stirring for several hours, followed by extraction of the organic product. orgsyn.org

Once formed, these α-aminonitrile precursors can be used in subsequent reactions. For example, a patented method describes the alkylation of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. This highlights the role of the aminonitrile as a stable intermediate that can be further functionalized. The nitrile group of these precursors is also versatile; it can be replaced by alkyl or aryl groups via reaction with Grignard reagents or hydrolyzed to form amino acids. orgsyn.org

Chemical Transformations and Reactivity of 2 4 Fluorophenyl 2 Phenylacetonitrile

Fundamental Reaction Types

The core structure of 2-(4-Fluorophenyl)-2-phenylacetonitrile allows for several fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

While direct oxidation of the methine carbon of this compound is not extensively documented, related structures containing this core moiety undergo oxidative cyclization. For instance, a derivative, 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, undergoes an efficient oxidative cyclization to form (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile. This transformation proceeds via an intramolecular nucleophilic cyclization coupled with an oxidation step, which can be facilitated by reagents like dimethyl sulfoxide (B87167) (DMSO). This reaction highlights the potential for the alpha-carbon to participate in oxidation-driven cyclization cascades.

Reduction Reactions to Amines and Alcohols

The nitrile group (C≡N) is readily reduced to a primary amine (-CH₂NH₂). This transformation is a cornerstone of amine synthesis and can be achieved using various reducing agents. While the direct reduction of this compound is not specifically detailed, the reduction of aromatic and benzylic nitriles is well-established. nih.govorganic-chemistry.org

Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for this conversion. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine, 2-(4-fluorophenyl)-2-phenylethan-1-amine. libretexts.orgreddit.com

Catalytic hydrogenation is another prevalent method. nih.gov Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can also achieve the reduction. The choice of catalyst and reaction conditions can sometimes influence selectivity, potentially leading to secondary amines as byproducts. nih.gov Borane reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also proven effective for reducing a wide array of nitriles to primary amines. nih.gov

Reduction of nitriles to alcohols is not a typical transformation. The primary and most synthetically useful reduction pathway leads to amines.

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary Amine | Anhydrous ether (e.g., THF, Et₂O) |

| Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) | Primary Amine | High pressure H₂, various solvents (e.g., ethanol, methanol) |

| Diisopropylaminoborane/cat. LiBH₄ | Primary Amine | THF, ambient to reflux temperatures |

Nucleophilic Substitution Reactions on Aromatic Moieties

The presence of a fluorine atom on one of the phenyl rings opens the possibility for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the entire phenylacetonitrile (B145931) substituent acts as an electron-withdrawing group, activating the para-positioned fluorine atom for substitution. This allows for the displacement of fluoride by various nucleophiles (e.g., alkoxides, amines, thiolates) under suitable reaction conditions, typically involving a strong base and polar aprotic solvent at elevated temperatures. This reaction pathway provides a route to synthesize a variety of derivatives where the fluorine is replaced by other functional groups.

Carbonylative Cross-Coupling Reactions

The methine proton (the hydrogen on the carbon connecting the two rings and the nitrile) is weakly acidic due to the stabilizing effect of the adjacent aromatic rings and the electron-withdrawing nitrile group. This acidity can be exploited in deprotonative carbonylative cross-coupling reactions. researchgate.net

In such a process, a strong base deprotonates the methine carbon to generate a carbanion. This nucleophilic species can then participate in a palladium-catalyzed reaction with an aryl halide in the presence of carbon monoxide (CO). The reaction sequence typically involves the formation of an acyl-palladium intermediate, which then undergoes cross-coupling with the carbanion. The final result is the formation of a ketone, yielding a product of the type 1-(4-fluorophenyl)-1-phenyl-1-(arylcarbonyl)acetonitrile. This transformation is significant as it constructs a new carbon-carbon bond and introduces a carbonyl group in a single, highly convergent step. researchgate.netrsc.org

Intramolecular Cyclization Reactions

Precursors containing the this compound scaffold can undergo intramolecular cyclization reactions to form complex heterocyclic systems. A notable example is the cyclization of 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile.

Base-Assisted Cyclization Mechanisms

The mechanism for this type of cyclization is typically base-assisted. nih.gov The process is initiated by the deprotonation of the acidic α-carbon-hydrogen bond by a base, such as potassium hydroxide (B78521) (KOH), to form a resonance-stabilized enolate. nih.gov This enolate then acts as an intramolecular nucleophile, attacking an electrophilic site within the same molecule. In the case of 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, the enolate attacks the carbonyl group, leading to the formation of a new ring. Subsequent dehydration and oxidation steps result in the final heterocyclic product. This pathway demonstrates the utility of the acidic proton in facilitating the construction of complex molecular architectures through cyclization.

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | KOH, DMSO (oxidant) | (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Base-Assisted Oxidative Intramolecular Cyclization |

Oxidative Cyclization Processes

While direct oxidative cyclization of this compound itself is not extensively documented, analogous transformations involving structurally similar compounds highlight the potential for such reactions. A notable example is the synthesis of (E)-2-(4-fluorophenyl)-2-(1-methyl-3-oxoindolin-2-ylidene)acetonitrile from a precursor, 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile. This reaction proceeds via a base-assisted intramolecular cyclization, accompanied by oxidation. nih.govwikipedia.org

The process is initiated by the nucleophilic attack of the aniline (B41778) nitrogen onto one of the carbonyl groups, leading to the formation of an indolinone ring system. Subsequent oxidation, often facilitated by an oxidizing agent like dimethyl sulfoxide (DMSO), results in the formation of a double bond, yielding the final cyclized product. nih.govwikipedia.org This methodology provides an efficient route to complex heterocyclic structures from acyclic precursors.

The general transformation for a related precursor can be summarized as follows:

| Starting Material | Reagents | Product |

| 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | 1. KOH, DMSO2. Me₂SO₄ | (E)-2-(4-Fluorophenyl)-2-(1-methyl-3-oxoindolin-2-ylidene)acetonitrile |

This table is illustrative of a reaction with a related, not identical, starting material to demonstrate the principle of oxidative cyclization in this class of compounds.

Another significant cyclization reaction involving nitriles is the formation of tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a well-established method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov This reaction converts the nitrile functionality of this compound into a tetrazole ring, a common isostere for a carboxylic acid group in medicinal chemistry. The reaction is often carried out in the presence of a Lewis acid or an ammonium (B1175870) salt.

A plausible reaction scheme for the formation of a tetrazole from this compound is presented below:

| Reactant | Reagents | Product |

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | 5-(1-(4-fluorophenyl)-1-phenylmethyl)-1H-tetrazole |

This represents a predicted reaction based on general methods for tetrazole synthesis from nitriles.

Cascade Transformations (e.g., Michael Addition followed by Cyclization)

For instance, phenylacetonitrile can undergo a regiospecific 1,4-Michael addition to 1,5-diarylpenta-2,4-dien-1-ones. This reaction demonstrates the potential for the carbanion generated from phenylacetonitrile derivatives to participate in conjugate additions. Following the initial Michael addition, if the acceptor molecule contains an appropriate electrophilic site, a subsequent intramolecular cyclization could occur, leading to a cascade transformation.

The following table outlines a potential Michael addition reaction based on the known reactivity of phenylacetonitrile:

| Donor | Acceptor | Base | Potential Product |

| This compound | Methyl vinyl ketone | Sodium ethoxide | 5-(4-fluorophenyl)-5-phenyl-6-oxohexanenitrile |

This table illustrates a hypothetical Michael addition reaction.

Reactions for Acrylonitrile (B1666552) Formation (e.g., Knoevenagel Condensation)

The formation of substituted acrylonitriles from this compound can be achieved through reactions that create a new carbon-carbon double bond at the alpha-position. The Knoevenagel condensation is a classic example of such a transformation. wikipedia.orgnih.gov This reaction involves the condensation of a compound with an active methylene (B1212753) group, such as this compound, with an aldehyde or ketone in the presence of a weak base.

The reaction proceeds through the formation of a carbanion from the acetonitrile (B52724), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated nitrile, or acrylonitrile derivative. The synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile has been reported, which is a product of a Knoevenagel-type condensation. researchgate.net

A representative Knoevenagel condensation is shown below:

| Reactants | Base | Product |

| This compound, Benzaldehyde (B42025) | Piperidine or other weak base | 2-(4-fluorophenyl)-3-phenylacrylonitrile |

An alternative modern approach to the synthesis of aryl acrylonitriles is through palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.gov This method provides a versatile and efficient route to a variety of substituted and functionalized aryl acrylonitriles. This transformation demonstrates the utility of transition metal catalysis in forming C(sp²)-C(sp²) bonds at the alpha-position of the nitrile.

The general scheme for this palladium-catalyzed reaction is as follows:

| Arylacetonitrile | Alkenylating Agent | Catalyst System | Product |

| This compound | Vinyl bromide | Palladium catalyst, Ligand (e.g., NIXANTPHOS) | Substituted 2-(4-fluorophenyl)-2-phenylacrylonitrile |

This table outlines a potential application of a known catalytic method to the subject compound.

2 4 Fluorophenyl 2 Phenylacetonitrile As a Versatile Synthetic Intermediate

Synthesis of Complex Organic Architectures

The unique structural features of 2-(4-fluorophenyl)-2-phenylacetonitrile make it an ideal starting material for the synthesis of a variety of complex organic molecules.

This compound serves as a key intermediate in the synthesis of substituted acrylonitriles, which are important synthons for various biologically active molecules. nih.gov One notable example is the synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, achieved through a Knoevenagel condensation. nih.gov This reaction involves the condensation of an active methylene (B1212753) compound, in this case, this compound, with an aldehyde or ketone.

Furthermore, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates provides an efficient route to a variety of substituted and functionalized aryl acrylonitriles. mdpi.com This method has been shown to be scalable and demonstrates the versatility of arylacetonitriles as starting materials for complex acrylonitrile (B1666552) derivatives. mdpi.com

| Product | Synthetic Method | Reactants | Catalyst/Reagent |

| (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile | Knoevenagel Condensation | This compound, Benzaldehyde (B42025) | Base |

| Substituted Aryl Acrylonitriles | Palladium-catalyzed α-alkenylation | Arylacetonitriles, Vinyl halides/triflates | Palladium/NIXANTPHOS |

The scaffold of this compound is utilized in the construction of heterocyclic systems like indolines. A notable application is the synthesis of (E)-2-(4-fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile. This compound is prepared from 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile through an intramolecular cyclization and oxidation process. 2-Alkylideneindolin-3-one derivatives are of significant interest due to their presence in natural products and their potential applications in drug discovery.

| Product | Starting Material | Key Transformation |

| (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | Intramolecular cyclization and oxidation |

While not a direct precursor to indol-3-ylacetonitriles, this compound is instrumental in synthesizing complex indole-containing structures. For instance, it is a key component in the synthesis of 2-(2-(4-fluorophenyl)-3-oxoindolin-2-yl)-2-phenylacetonitrile. This synthesis is part of a broader methodology for converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This transformation highlights the utility of the fluorophenylacetonitrile moiety in constructing intricate heterocyclic systems that incorporate the indole (B1671886) nucleus.

| Complex Indole Derivative | Synthetic Context |

| 2-(2-(4-Fluorophenyl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | Conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles |

Precursor to Structurally Related Compounds

Beyond its use in building complex ring systems, this compound is also a valuable precursor for synthesizing other functionally important molecules.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, leading to the formation of 2-(4-fluorophenyl)-2-phenylacetic acid and its derivatives. These phenylacetic acid derivatives are of interest in medicinal chemistry. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their potential as anticancer agents. The synthesis of these amides typically involves the coupling of the corresponding carboxylic acid with an aniline (B41778) derivative. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, often achieved under acidic or basic conditions.

| Derivative | Synthetic Transformation | Application |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Nitrile hydrolysis followed by amide coupling | Potential anticancer agents |

Phenylethylamine Derivatives

This compound serves as a valuable precursor for the synthesis of phenylethylamine derivatives. These derivatives are significant structural motifs in medicinal chemistry, found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. nih.gov The primary route to synthesizing 2-(4-fluorophenyl)-2-phenylethylamine from its corresponding nitrile involves the reduction of the cyano group.

This transformation is typically achieved through catalytic hydrogenation. The process involves reacting the substituted phenylacetonitrile (B145931) with hydrogen gas under pressure in the presence of a suitable catalyst. google.com A commonly used and effective catalyst for this reduction is palladium on charcoal (Pd/C). google.com The reaction is generally carried out in an alcoholic solvent, such as methanol, and may include an organic acid to facilitate the formation of an acid addition salt of the final amine product. google.com The reduction converts the nitrile functional group (-C≡N) into a primary amine group (-CH₂NH₂), yielding the desired phenylethylamine derivative. The resulting 2-(4-fluorophenyl)-2-phenylethylamine can be isolated, often as a more stable and soluble hydrochloride or oxalate (B1200264) salt, making it suitable for further pharmaceutical and biochemical applications. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Substituted Phenylacetonitriles

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Charcoal (Pd/C) |

| Solvent | Methanol |

| Pressure | 0.5 kg/cm ² to 30 kg/cm ² google.com |

| Temperature | 0–100 °C google.com |

| Product | 2-(4-Fluorophenyl)-2-phenylethylamine |

Phenylacetamide Derivatives

The conversion of this compound into phenylacetamide derivatives represents another key synthetic application. This can be accomplished through either hydrolysis to form a primary amide or via reactions like the Ritter reaction to produce N-substituted amides.

Direct hydrolysis of the nitrile group to an amide is a fundamental transformation. This can be achieved under acidic or basic conditions. For instance, heating a phenylacetonitrile compound with hydrochloric acid or sulfuric acid can yield the corresponding phenylacetamide. orgsyn.org An alternative method involves hydrolysis in a high-temperature liquid water medium, which can be a greener process by avoiding strong acids or bases. patsnap.comgoogle.com In this method, the nitrile is heated with water under pressure, sometimes with a small amount of ammonia (B1221849) to control the reaction, yielding the phenylacetamide intermediate which can be isolated before it hydrolyzes further into phenylacetic acid. patsnap.comgoogle.com

For the synthesis of N-substituted phenylacetamides, the Ritter reaction is a powerful tool. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with a substrate that can form a stable carbocation in the presence of a strong acid, such as sulfuric acid. wikipedia.orgorganic-chemistry.org Alcohols (tertiary, secondary, or benzylic) or alkenes are common carbocation precursors. wikipedia.org The carbocation is attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the N-alkyl amide. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a wide variety of substituents on the amide nitrogen, providing access to a diverse library of phenylacetamide derivatives.

Phenacyl Derivatives

While not a direct conversion, the structural backbone of this compound can be utilized to synthesize related ketone structures, which are valuable intermediates in organic synthesis. A standard method for converting nitriles to ketones involves reaction with organometallic reagents, such as Grignard or organolithium reagents.

In this two-step process, the nitrile is first treated with an organometallic reagent (e.g., methylmagnesium bromide, CH₃MgBr). The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. This addition reaction breaks the carbon-nitrogen triple bond and, after an initial workup, forms an imine intermediate. The subsequent step involves the acidic hydrolysis of this imine intermediate. The hydrolysis cleaves the carbon-nitrogen double bond, replacing it with a carbon-oxygen double bond, thus forming the desired ketone and ammonia. This synthetic route transforms the nitrile functional group into a carbonyl group, expanding the synthetic utility of this compound as a precursor to complex ketone derivatives.

Role in Medicinal Chemistry Intermediate Synthesis

This compound is a significant building block in the synthesis of more complex molecules for pharmaceutical development. chemimpex.com Its structural framework is a feature in compounds explored for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer applications. chemimpex.com The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

A specific application is in the development of novel anticancer agents. Research has been conducted on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have demonstrated potent cytotoxic effects against certain cancer cell lines. nih.govnih.govsemanticscholar.org In one study, a series of these derivatives were synthesized and evaluated for their in-vitro cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.govnih.gov The results indicated that compounds featuring a nitro group on the N-phenyl ring exhibited higher cytotoxic activity compared to those with methoxy (B1213986) groups. nih.govnih.govsemanticscholar.org

Table 2: In-vitro Cytotoxicity (IC₅₀) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference Drug (Imatinib) IC₅₀ (μM) |

|---|---|---|---|

| 2b (m-nitro derivative) | PC3 | 52 nih.govnih.gov | 40 nih.govnih.gov |

| 2c (p-nitro derivative) | PC3 | 80 nih.govnih.gov | 40 nih.govnih.gov |

| 2c (p-nitro derivative) | MCF-7 | 100 nih.govnih.gov | 98 nih.govnih.gov |

These findings highlight the role of this compound as a key intermediate, providing a versatile scaffold for the synthesis and development of new therapeutic agents. nih.govnih.gov

Applications in Materials Science and Organic Electronics Research

Beyond its pharmaceutical applications, this compound is also utilized in the field of materials science. chemimpex.com It serves as an intermediate in the formulation of specialty polymers and resins. chemimpex.com The incorporation of its unique fluorophenyl and phenyl groups can enhance the properties of materials, such as improving thermal stability and chemical resistance. chemimpex.com Its stability and reactivity allow for the creation of functionalized polymers and composites tailored for specific, advanced applications. chemimpex.com

In the realm of organic electronics, molecules containing phenyl and nitrile functionalities are of significant research interest for the development of organic semiconductors. nih.govresearchgate.net While direct applications of this compound in this area are not extensively documented, related structures have shown promise. For example, other complex nitrile-containing organic compounds have been synthesized and investigated as potential organic semiconductors for use in devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electronic properties conferred by the aromatic rings and the electron-withdrawing nitrile group in this compound make it a plausible candidate for exploration in the synthesis of novel materials for organic electronics. unist.ac.kr

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The synthesis and transformation of 2-(4-fluorophenyl)-2-phenylacetonitrile can proceed through various reaction pathways. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and selectivity. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the provided literature, the general principles of related reactions such as aldol-type condensations, hydrocyanation, and reductive cyclizations can be applied to understand its formation and reactivity.

Aldol (B89426) Reaction and Knoevenagel Condensation:

One common route to α,β-unsaturated nitriles, which can be precursors to or derivatives of this compound, is the Knoevenagel condensation, a variant of the aldol reaction. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a substituted phenylacetonitrile (B145931), with an aldehyde or ketone. For instance, the reaction of 4-fluorophenylacetonitrile (B56358) with benzaldehyde (B42025), or phenylacetonitrile with 4-fluorobenzaldehyde (B137897), in the presence of a base, would proceed through a carbanion intermediate. The base abstracts a proton from the α-carbon of the nitrile, generating a nucleophilic carbanion that then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water to form the α,β-unsaturated nitrile. The mechanism is believed to involve the formation of an enolate from the active methylene compound, which then participates in a nucleophilic addition to the aldehyde. nih.gov

Hydrocyanation:

Hydrocyanation involves the addition of a hydrogen cyanide (HCN) equivalent across a double or triple bond. In the context of producing diarylacetonitriles, this reaction can be applied to a suitable precursor. The industrial production of nitriles often utilizes transition-metal catalysts, such as nickel complexes, to facilitate the addition of HCN to alkenes. wikipedia.orgresearchgate.net The catalytic cycle generally involves the oxidative addition of HCN to a low-valent metal center, forming a hydrido-cyanide complex. The alkene substrate then coordinates to the metal, followed by migratory insertion to yield an alkyl-metal cyanide. The final step is the reductive elimination of the nitrile product, regenerating the catalyst. wikipedia.orgtue.nl Lewis acids can be employed to accelerate the reductive elimination step. wikipedia.org

In a laboratory setting, direct use of HCN is often avoided due to its high toxicity. Instead, transfer hydrocyanation methods using cyanohydrins as HCN donors can be employed. wikipedia.org For the synthesis of compounds related to this compound, a hydrocyanation step could follow an aldol-type condensation to saturate a carbon-carbon double bond, or be part of a cascade reaction. nih.gov

Reductive Cyclization:

Stereochemical Aspects and Asymmetric Synthesis

The stereochemistry of this compound is a critical aspect when considering its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry. The central carbon atom, bonded to two different aryl groups, a nitrile group, and a hydrogen atom, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers.

The development of synthetic methods that can selectively produce one enantiomer over the other is of significant interest. While specific studies detailing the enantio- and diastereoselective synthesis of this compound are not extensively available in the provided search results, the principles of asymmetric catalysis can be applied. Asymmetric synthesis of related chiral α-amino acids and other derivatives often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.comresearchgate.net

For instance, the asymmetric alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides is a well-established method for producing chiral unnatural α-amino acid derivatives. mdpi.comresearchgate.net This approach could potentially be adapted for the synthesis of enantiomerically enriched this compound or its derivatives. The choice of a chiral catalyst, often a cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is crucial in determining the stereochemistry of the product. mdpi.comresearchgate.net

The following table summarizes representative results for the asymmetric alkylation of a glycine Schiff base with various benzyl bromides using chiral phase-transfer catalysts, illustrating the high enantioselectivities that can be achieved in similar systems.

| Entry | Benzyl Bromide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | 3,5-Dichlorobenzyl bromide | Cinchonine-derived | 95 | 96 | R |

| 2 | 4-Fluorobenzyl bromide | Cinchonine-derived | 92 | 95 | R |

| 3 | 2-Chlorobenzyl bromide | Cinchonine-derived | 91 | 97 | R |

| 4 | 3-Trifluoromethylbenzyl bromide | Cinchonine-derived | 93 | 94 | R |

| 5 | 3,5-Dichlorobenzyl bromide | Cinchonidine-derived | 96 | 97 | S |

| 6 | 3-Chloro-4-fluorobenzyl bromide | Cinchonidine-derived | 90 | 99 | S |

Data adapted from studies on the asymmetric synthesis of phenylalanine derivatives. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.govmdpi.comcrdeepjournal.org In asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. nih.govmdpi.com These catalysts are typically chiral quaternary ammonium or phosphonium (B103445) salts derived from natural products like cinchona alkaloids. mdpi.comnih.gov

The mechanism of asymmetric phase-transfer catalysis involves the formation of a chiral ion pair between the catalyst and the nucleophile (e.g., a carbanion derived from a phenylacetonitrile derivative). This chiral ion pair then reacts with the electrophile in the organic phase. The stereochemical outcome of the reaction is controlled by the steric and electronic properties of the chiral catalyst, which creates a chiral environment around the reacting species. mdpi.com

Bifunctional phase-transfer catalysts, which contain both a quaternary ammonium salt moiety and a hydrogen-bond-donating group (e.g., a hydroxyl or amide group), have emerged as highly effective catalysts in asymmetric synthesis. mdpi.com The hydrogen-bonding interaction helps to organize the transition state, leading to higher enantioselectivities. mdpi.com

The application of chiral phase-transfer catalysis would be a promising strategy for the asymmetric synthesis of this compound. This would involve the deprotonation of either 4-fluorophenylacetonitrile or phenylacetonitrile in the presence of a chiral phase-transfer catalyst, followed by alkylation with benzyl bromide or 4-fluorobenzyl bromide, respectively.

Kinetic Studies of Key Transformations

For instance, in hydrocyanation reactions, the rate-determining step is often the oxidative addition of HCN to the metal catalyst. numberanalytics.com Kinetic studies of such reactions would involve monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic techniques. The data would then be fitted to a rate law to determine the reaction order with respect to each reactant and the catalyst.

Theoretical studies using computational methods, such as Density Functional Theory (DFT), can also provide valuable kinetic and mechanistic information. rsc.orgnih.gov These studies can be used to calculate activation energies and reaction profiles for proposed mechanistic pathways, helping to identify the most favorable reaction route. For example, theoretical investigations into the reaction of phenyl radicals with amino radicals have elucidated the potential energy surface and provided temperature and pressure-dependent rate constants for various reaction channels. nih.gov Similar computational approaches could be applied to study the reactions involving this compound to predict its reactivity and the kinetics of its transformations.

Computational Chemistry and Theoretical Studies on 2 4 Fluorophenyl 2 Phenylacetonitrile and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of 2-(4-fluorophenyl)-2-phenylacetonitrile and its analogs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations are fundamental for optimizing the molecular geometry, predicting vibrational spectra, and determining electronic properties. nih.gov For instance, in the study of related thiazole (B1198619) derivatives, the DFT B3LYP/6-311G(d, p) method was used to calculate the molecular structure. nih.gov Similarly, the structural and vibrational properties of an analog, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, were investigated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Molecular Geometry and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The optimization of the geometry at the B3LYP/6-311G(d,p) level of theory for this compound has provided insights into its bond lengths, with the C–C≡N bond length calculated to be approximately 1.45 Å and aromatic C–C bond lengths around 1.34 Å.

Conformational analysis of related molecules, such as acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, has revealed the influence of substituents on the molecular shape. The presence of a fluorine atom can lead to significant rotation barriers and the existence of multiple stable conformers. nih.gov For this molecule, the most energetically favorable conformation corresponds to a specific torsion angle, highlighting the importance of substituent effects on molecular geometry. nih.gov

| Bond | Calculated Bond Length (Å) |

|---|---|

| C–C≡N | 1.45 |

| Aromatic C–C | 1.34 |

Vibrational Spectroscopy Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. arxiv.org Theoretical calculations are crucial for assigning the observed spectral bands to specific molecular motions. The harmonic vibrational frequencies of this compound and its analogs are calculated using DFT methods. researchgate.net

A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.netcyberleninka.ru For the analog 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, the vibrational modes were assigned based on PED calculations at the B3LYP/6-311++G(d,p) level. researchgate.net For example, the nitrile (C≡N) stretching vibration is a characteristic band in the IR spectrum, typically observed in the range of 2200–2250 cm⁻¹.

| Vibrational Mode | Calculated Frequency (cm⁻¹) researchgate.net | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C≡N) | 2349 | 2200-2250 | Nitrile stretching |

| ν(C–F) | - | 1200-1250 | Carbon-Fluorine stretching |

| ν(Aromatic C=C) | 1654-1517 | 1450-1600 | Aromatic ring stretching |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's electronic stability and reactivity.

For this compound, DFT calculations have shown that the HOMO is primarily localized on the fluorophenyl ring, while the LUMO is concentrated on the nitrile group. The calculated HOMO-LUMO energy gap is approximately 4.8 eV, suggesting moderate electronic stability.

Molecular Electrostatic Potential (MEP) maps are also valuable tools for predicting chemical reactivity. researchgate.net These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps indicate that the region around the nitrile group is electrophilic, making it a likely site for nucleophilic attack.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.32 |

| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.8 |

| Dipole Moment (Debye) | 3.45 |

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates along a proposed reaction coordinate. For instance, in a study of the Michael addition of phenylacetonitrile (B145931) to an acrylonitrile (B1666552) derivative, both the expected product and an unexpected pentanedinitrile derivative were obtained. researchgate.net While this study did not focus on this compound specifically, it demonstrates the utility of computational methods in understanding reaction outcomes. Theoretical calculations, such as those supported by density functional theory, can help to elucidate the favorability of different reaction pathways, such as a biradical pathway in a [2+2] cycloaddition/electrocyclic ring-opening reaction. acs.org

Analytical Methodologies for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-(4-Fluorophenyl)-2-phenylacetonitrile," offering precise insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of both the phenyl and 4-fluorophenyl rings resonate in the downfield region, generally appearing as a complex multiplet between δ 7.38 and 7.53 ppm. The single methine proton (CH), situated between the two aromatic rings and adjacent to the nitrile group, is observed as a distinct signal, often a triplet, around δ 5.30 ppm.

¹³C NMR: The ¹³C NMR spectrum provides a complete carbon fingerprint of the molecule. The nitrile carbon (C≡N) shows a characteristic signal in the range of δ 109.5–111.5 ppm. The carbons of the aromatic rings appear between approximately δ 120.1 and 137.1 ppm. The carbon atom of the C-F bond in the fluorophenyl ring is also identifiable within the aromatic region, with its chemical shift influenced by the strong electronegativity of the fluorine atom, typically resonating between δ 115.9 and 162.0 ppm.

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | 7.38 - 7.53 | m | Aromatic protons |

| ¹H | ~5.30 | t | Methine proton (CH) |

| ¹³C | 109.5 - 111.5 | s | Nitrile carbon (C≡N) |

| ¹³C | 115.9 - 162.0 | d, ¹JCF | Fluorinated aromatic carbons |

| ¹³C | 120.1 - 137.1 | s, d | Aromatic carbons |

| ¹⁹F | -100 to -120 | m | Aromatic fluorine |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in "this compound" by detecting their characteristic vibrational frequencies. The most prominent and diagnostic absorption is the sharp, intense peak for the nitrile group (C≡N), which typically appears in the range of 2200–2250 cm⁻¹. The presence of the carbon-fluorine bond is confirmed by a strong absorption band between 1200–1250 cm⁻¹. Additionally, the aromatic C=C stretching vibrations from both phenyl rings are observed in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2200 - 2250 | Strong, Sharp |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1250 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which serves to confirm the molecular formula (C₁₄H₁₀FN). The exact mass of the molecule can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm, offering unambiguous confirmation of the compound's identity. The calculated monoisotopic mass for C₁₄H₁₀FN is 211.0801 g/mol . HRMS analysis would be expected to yield a measured m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is extremely close to this theoretical value.

Chromatographic Purity and Separation Techniques (e.g., Flash Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification and assessment of the purity of "this compound."

Flash Column Chromatography: In a synthetic research context, crude product mixtures are commonly purified using flash column chromatography. This technique utilizes a silica (B1680970) gel stationary phase and a solvent system, typically a gradient of non-polar and polar solvents. For compounds like "this compound," a common eluent system is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to effectively separate the target compound from impurities and starting materials. orgsyn.orgwiley-vch.de

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high accuracy. For aromatic compounds, reversed-phase HPLC is frequently employed. A C18 or a phenyl-hexyl stationary phase is often suitable. chromatographyonline.comlcms.cz The mobile phase typically consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. aapco.orgshimadzu.com The separation is monitored using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. A high purity level, often greater than 98%, is demonstrated by the presence of a single major peak in the chromatogram.

Table 3: Common Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification |

| HPLC (Reversed-Phase) | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water (with buffer) | Purity Analysis |

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing 2-(4-Fluorophenyl)-2-phenylacetonitrile exist, future research will likely focus on developing more sustainable, efficient, and scalable synthetic protocols. Current strategies often involve nucleophilic substitution or coupling reactions. Emerging areas of exploration include:

Photocatalysis: The use of visible light photocatalysis, which has proven effective for analogous acetonitriles, presents a promising green alternative. This method could offer milder reaction conditions and unique reactivity patterns, potentially reducing waste and energy consumption.

Electrosynthesis: Electrochemical methods, such as the dehydrogenative benzylic cyanation, offer a metal-free and sustainable approach. researchgate.net Applying this strategy could provide direct access to the target compound from readily available precursors, using electrons as the primary reagent. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purity.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Photocatalysis | Green chemistry, mild conditions, high selectivity | Development of suitable photocatalysts and optimization of reaction conditions (e.g., light source, solvent). |

| Electrosynthesis | Metal-free, sustainable, scalable | Investigation of electrode materials, supporting electrolytes, and reaction media to maximize yield and efficiency. researchgate.net |

| Flow Chemistry | Improved safety, scalability, process control | Design and optimization of microreactor systems for continuous production. nih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely dictated by the nitrile group and the acidic benzylic proton. Future work should aim to uncover new transformations and reactivity patterns beyond its current applications.

Key areas for exploration include:

Cyclization Reactions: The compound can serve as a precursor for complex heterocyclic structures. For instance, related 4-oxo-2-phenylbutanenitriles undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org Investigating novel intramolecular and intermolecular cyclization reactions could lead to the synthesis of diverse and medicinally relevant scaffolds.

Nitrile Group Transformations: Exploring the conversion of the nitrile moiety into other functional groups (e.g., amines, amides, carboxylic acids, tetrazoles) under novel reaction conditions could vastly expand the synthetic utility of this compound.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical way to introduce further complexity. Research into regioselective C-H activation and subsequent coupling reactions would be a significant advancement.

Expansion of Synthetic Intermediate Utility in Complex Molecule Synthesis

This compound is already recognized as a valuable intermediate in the synthesis of more complex molecules and as a precursor for pharmaceutical agents. Future research should focus on strategically employing this building block in the total synthesis of natural products and the development of novel bioactive compounds. Its structural motif is a key component in various molecular frameworks, and its utility could be expanded to:

Medicinal Chemistry: As a precursor for developing new therapeutic agents. The diarylacetonitrile core is present in molecules with potential anticancer and antimicrobial properties.

Materials Science: Use in the synthesis of specialty chemicals and materials, where the fluorophenyl group can impart unique properties such as altered lipophilicity and electronic characteristics.

Agrochemicals: Development of new pesticides and herbicides by incorporating the this compound scaffold.

Advanced Computational Modeling for Enhanced Reactivity Prediction and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound and its derivatives, advanced computational modeling can accelerate research and development.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. | Prediction of bond lengths, HOMO-LUMO energy gaps (indicating stability), and dipole moments. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrophilic and nucleophilic sites. | Guidance for predicting regioselectivity in chemical reactions. |

| Molecular Docking | Simulating interactions with biological targets (e.g., enzymes). researchgate.net | Identification of potential biological activity and mechanism of action; design of new inhibitors. researchgate.net |

| Non-Covalent Interaction (NCI) Analysis | Revealing weak interactions contributing to crystal packing. | Understanding solid-state properties and guiding crystal engineering efforts. |

Future efforts should focus on integrating these computational models with experimental work to create a synergistic approach for designing new reactions and molecules with desired properties.

Process Intensification and Scale-up Strategies for Academic Production

Translating synthetic routes from laboratory to a larger, academic production scale presents significant challenges. Process intensification offers a framework for making these processes more efficient, safer, and more sustainable. cetjournal.itmdpi.com

Key strategies include:

Shift to Continuous Manufacturing: Converting traditional batch syntheses into continuous flow processes can drastically reduce reaction volumes, improve heat transfer, and enhance safety, especially for highly exothermic reactions. cetjournal.it This leads to better reproducibility and lower operating costs. asynt.com

Solvent Reduction: Process intensification aims to reduce the use of solvents, which often serve as thermal regulators in large batch reactors. cetjournal.it This not only improves the environmental footprint but also increases productivity.

Technological Integration: Employing technologies like flow chemistry and high-throughput experimentation can accelerate the optimization and scale-up of photochemical and other synthetic processes. nih.gov

Derivatization for Specialized Chemical Applications (e.g., probes for mechanistic studies)

Derivatization of this compound can yield specialized molecules for probing biological systems or elucidating reaction mechanisms. The core structure can be modified to incorporate reporter groups, such as fluorophores or photoaffinity labels.

An emerging application is the development of fluorogenic reagents for analytical purposes. For example, related benzonitrile (B105546) derivatives have been used in derivatization reactions based on Suzuki coupling to create highly fluorescent molecules for sensitive detection in complex samples like whole blood. nih.gov

Future research could explore:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold to create probes for imaging and sensing applications.

Mechanistic Tools: Synthesizing derivatives with specific isotopic labels or reactive groups to study the mechanisms of chemical transformations or biological interactions.

Analytical Reagents: Developing new derivatization agents based on this structure for use in chromatography and other analytical techniques, enabling ultrasensitive detection of target analytes. nih.gov

常见问题